molecular formula C12H5Cl2N5O B3574140 7-(3,5-dichlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole

7-(3,5-dichlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole

Cat. No.: B3574140
M. Wt: 306.10 g/mol
InChI Key: CQTVPHQZDMJEKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triazoles are a class of heterocyclic compounds that feature a five-membered ring of two carbon atoms and three nitrogen atoms . They exhibit substantial isomerism, depending on the positioning of the nitrogen atoms within the ring . Many triazoles are versatile, biologically active compounds commonly used in various fields .


Molecular Structure Analysis

Triazoles have a five-membered ring structure with two carbon atoms and three nitrogen atoms . The positioning of the nitrogen atoms within the ring can vary, leading to substantial isomerism .


Chemical Reactions Analysis

Triazoles can undergo various chemical reactions due to the presence of multiple nitrogen atoms in their structure . They can react similarly to azides in bioorthogonal chemistry . The many free lone pairs in triazoles also make them useful as coordination compounds .


Physical and Chemical Properties Analysis

Triazoles are organic compounds that possess a five-membered heterocyclic ring system . The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .

Mechanism of Action

The mechanism of action of triazoles can vary widely depending on their specific structure and the biological system they interact with. They often work by forming specific interactions with different target receptors .

Safety and Hazards

The safety and hazards of triazoles can vary widely depending on their specific structure. Some triazoles have been used as pharmaceuticals and have been tested for safety in that context .

Future Directions

Triazoles have a wide range of applications, from materials and agricultural chemicals to pharmaceuticals and photoactive chemicals . Future research will likely continue to explore these applications and develop new ones.

Properties

IUPAC Name

7-(3,5-dichlorophenyl)triazolo[4,5-g][2,1,3]benzoxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl2N5O/c13-6-3-7(14)5-8(4-6)19-15-9-1-2-10-12(11(9)16-19)18-20-17-10/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQTVPHQZDMJEKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C3=NN(N=C31)C4=CC(=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(3,5-dichlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole
Reactant of Route 2
7-(3,5-dichlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole
Reactant of Route 3
7-(3,5-dichlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole
Reactant of Route 4
Reactant of Route 4
7-(3,5-dichlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole
Reactant of Route 5
7-(3,5-dichlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole
Reactant of Route 6
7-(3,5-dichlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.